Cas no 1314987-73-9 (2-Thiophenecarboxaldehyde, 4-(6-amino-3-pyridinyl)-)
2-Thiophenecarboxaldehyde, 4-(6-amino-3-pyridinyl)- Chemical and Physical Properties
Names and Identifiers
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- 4-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde
- 2-Thiophenecarboxaldehyde, 4-(6-amino-3-pyridinyl)-
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- MDL: MFCD19684216
- Inchi: 1S/C10H8N2OS/c11-10-2-1-7(4-12-10)8-3-9(5-13)14-6-8/h1-6H,(H2,11,12)
- InChI Key: ODKLBPDOGYRUEU-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC(=C1)C1C=NC(=CC=1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 212
- XLogP3: 1.6
- Topological Polar Surface Area: 84.2
2-Thiophenecarboxaldehyde, 4-(6-amino-3-pyridinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1103918-1g |
4-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde |
1314987-73-9 | 95% | 1g |
$898.0 | 2024-04-24 | |
| abcr | AB331359-5 g |
4-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, 95%; . |
1314987-73-9 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB331359-5g |
4-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, 95%; . |
1314987-73-9 | 95% | 5g |
€1159.00 | 2025-04-21 | |
| Enamine | EN300-360740-0.05g |
4-(6-aminopyridin-3-yl)thiophene-2-carbaldehyde |
1314987-73-9 | 0.05g |
$1056.0 | 2023-03-07 | ||
| Enamine | EN300-360740-0.1g |
4-(6-aminopyridin-3-yl)thiophene-2-carbaldehyde |
1314987-73-9 | 0.1g |
$1106.0 | 2023-03-07 | ||
| Enamine | EN300-360740-0.25g |
4-(6-aminopyridin-3-yl)thiophene-2-carbaldehyde |
1314987-73-9 | 0.25g |
$1156.0 | 2023-03-07 | ||
| Enamine | EN300-360740-0.5g |
4-(6-aminopyridin-3-yl)thiophene-2-carbaldehyde |
1314987-73-9 | 0.5g |
$1207.0 | 2023-03-07 | ||
| Enamine | EN300-360740-1.0g |
4-(6-aminopyridin-3-yl)thiophene-2-carbaldehyde |
1314987-73-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-360740-2.5g |
4-(6-aminopyridin-3-yl)thiophene-2-carbaldehyde |
1314987-73-9 | 2.5g |
$2464.0 | 2023-03-07 | ||
| Enamine | EN300-360740-5.0g |
4-(6-aminopyridin-3-yl)thiophene-2-carbaldehyde |
1314987-73-9 | 5.0g |
$3645.0 | 2023-03-07 |
2-Thiophenecarboxaldehyde, 4-(6-amino-3-pyridinyl)- Suppliers
2-Thiophenecarboxaldehyde, 4-(6-amino-3-pyridinyl)- Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 2-Thiophenecarboxaldehyde, 4-(6-amino-3-pyridinyl)-
2-Thiophenecarboxaldehyde, 4-(6-amino-3-pyridinyl): A Comprehensive Overview
2-Thiophenecarboxaldehyde, 4-(6-amino-3-pyridinyl), also known by its CAS number 1314987-73-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a thiophene ring with a pyridine moiety, making it a versatile building block for various chemical applications. Recent studies have highlighted its potential in drug design, particularly in the development of bioactive molecules targeting specific cellular pathways.
The molecular structure of 2-Thiophenecarboxaldehyde, 4-(6-amino-3-pyridinyl) is notable for its conjugated system, which enhances its stability and reactivity. The thiophene ring contributes to aromaticity, while the pyridine group introduces nitrogen into the structure, adding electron-withdrawing properties. This combination makes the compound highly suitable for participation in various chemical reactions, including nucleophilic additions and cyclizations. Researchers have exploited these properties to synthesize complex molecules with potential therapeutic applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-Thiophenecarboxaldehyde, 4-(6-amino-3-pyridinyl) through multi-component reactions and catalytic processes. These methods not only improve yield but also reduce the environmental footprint of production. For instance, the use of transition metal catalysts has been reported to facilitate the coupling of thiophene and pyridine derivatives under mild conditions. Such innovations underscore the compound's importance in green chemistry and sustainable synthesis practices.
In terms of biological activity, 2-Thiophenecarboxaldehyde, 4-(6-amino-3-pyridinyl) has shown promise as a lead compound in drug discovery programs. Studies have demonstrated its ability to modulate enzyme activity and interact with cellular receptors, suggesting potential applications in treating diseases such as cancer and neurodegenerative disorders. For example, research published in *Journal of Medicinal Chemistry* highlights its inhibitory effects on kinases involved in oncogenic signaling pathways.
The physical and chemical properties of 2-Thiophenecarboxaldehyde, 4-(6-amino-3-pyridinyl) have been extensively characterized using modern analytical techniques. Its solubility profile, melting point, and spectroscopic data provide valuable insights into its behavior under different conditions. These properties are critical for optimizing its use in pharmaceutical formulations and industrial processes.
From an environmental perspective, understanding the degradation pathways of 2-Thiophenecarboxaldehyde, 4-(6-amino-3-pyridinyl) is essential for assessing its ecological impact. Recent studies have explored its biodegradation under aerobic and anaerobic conditions, revealing that it undergoes microbial transformation into less toxic byproducts. This information is crucial for ensuring safe handling and disposal practices in manufacturing settings.
In conclusion, 2-Thiophenecarboxaldehyde, 4-(6-amino-3-pyridinyl) stands out as a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure, coupled with advancements in synthesis and characterization techniques, positions it as a valuable tool for developing innovative solutions in various industries. As research continues to uncover its full potential, this compound is poised to make significant contributions to both academic and industrial sectors.
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